molecular formula C29H29N7O2 B2822556 1-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 902967-41-3

1-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B2822556
CAS No.: 902967-41-3
M. Wt: 507.598
InChI Key:
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Description

This compound is a complex organic molecule that contains several functional groups, including a triazoloquinazolinone ring, a piperazine ring, and a pyridine ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of nitrogen in the piperazine and pyridine rings, as well as in the triazoloquinazolinone ring, suggests that this compound could participate in hydrogen bonding and other types of intermolecular interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperazine and pyridine rings could make it more polar and potentially more soluble in water .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being developed as a drug, future research could focus on optimizing its structure to improve its efficacy and reduce any potential side effects .

Properties

IUPAC Name

1-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-4-(2-phenylethyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N7O2/c37-27(34-20-18-33(19-21-34)25-12-6-7-16-30-25)14-13-26-31-32-29-35(17-15-22-8-2-1-3-9-22)28(38)23-10-4-5-11-24(23)36(26)29/h1-3,6-9,12,16,23-24,29,32H,4-5,10-11,13-15,17-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQMPYYWMMKKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C3N2C(=NN3)CCC(=O)N4CCN(CC4)C5=CC=CC=N5)CCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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